molecular formula C8H7ClF2 B1390658 (2-Chloro-1,1-difluoroethyl)benzene CAS No. 55805-08-8

(2-Chloro-1,1-difluoroethyl)benzene

Cat. No. B1390658
CAS RN: 55805-08-8
M. Wt: 176.59 g/mol
InChI Key: RANLLZYBLOAACB-UHFFFAOYSA-N
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Description

“(2-Chloro-1,1-difluoroethyl)benzene” is a chemical compound with the CAS Number: 55805-08-8 . It has a molecular weight of 176.59 and its IUPAC name is (2-chloro-1,1-difluoroethyl)benzene .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-1,1-difluoroethyl)benzene” can be represented by the InChI code: 1S/C8H7ClF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2 . This indicates that the molecule consists of a benzene ring with a 2-chloro-1,1-difluoroethyl group attached to it .


Physical And Chemical Properties Analysis

“(2-Chloro-1,1-difluoroethyl)benzene” has a molecular weight of 176.59 .

Scientific Research Applications

Retentive Friedel-Crafts Alkylation

Alkylation of benzene with 2-chloro-1-phenylpropane and 1-chloro-2-phenylpropane using Lewis acid demonstrated the reaction's retention of configuration. This process involves a neighboring phenyl π-assisted cation, with benzene attacking the β-carbon of the chloro compound from a specific side. This study is significant in understanding the stereochemistry of Friedel-Crafts alkylations involving chloro compounds (Masuda, Nakajima, & Suga, 1983).

Diels–Alder Cycloaddition Reactions

The synthesis of [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene and its Diels–Alder cycloadditions with various dienes under thermal and microwave irradiation conditions were explored. These findings contribute to the understanding of the reactivity and potential applications of chloro-difluoroethyl benzene derivatives in organic synthesis (Sridhar, Krishna, & Rao, 2000).

Catalytic Oxidation Studies

Research on the catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts reveals insights into the oxidation process of various chlorinated benzenes. This study is crucial for understanding the environmental and industrial applications of chloro compounds in pollution control and chemical processing (Lichtenberger & Amiridis, 2004).

Reagent-modulated Site Selectivities

Research on the deprotonation of chloro(trifluoromethyl)benzenes with alkyllithiums demonstrates how positional ambiguities can be exploited to establish optional site selectivities. This study provides valuable information for designing and conducting selective organic reactions involving chloro-substituted benzene compounds (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Novel Fluorine-containing Polyetherimide

The synthesis of novel fluorine-containing polyetherimide using 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from 2-chloro-5-nitrobenzene trifluoride, showcases the application of chloro-difluoroethyl benzene compounds in advanced materials science. This research is significant for developing new materials with enhanced properties (Yu Xin-hai, 2010).

Safety And Hazards

“(2-Chloro-1,1-difluoroethyl)benzene” is classified as an irritant . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(2-chloro-1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANLLZYBLOAACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294603
Record name (2-Chloro-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-1,1-difluoroethyl)benzene

CAS RN

55805-08-8
Record name (2-Chloro-1,1-difluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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